molecular formula C8H8ClFN2 B1442973 5-fluoro-1H-isoindol-3-amine hydrochloride CAS No. 1354952-36-5

5-fluoro-1H-isoindol-3-amine hydrochloride

Cat. No.: B1442973
CAS No.: 1354952-36-5
M. Wt: 186.61 g/mol
InChI Key: BNMMHLDSZYAOHY-UHFFFAOYSA-N
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Description

5-fluoro-1H-isoindol-3-amine hydrochloride is a small molecule building block of interest in medicinal chemistry and drug discovery research. The compound has a molecular formula of C8H7FN2 and is supplied as its hydrochloride salt to enhance stability . As a fluorinated isoindol-amine derivative, this compound serves as a versatile chemical intermediate or core scaffold for the design and synthesis of novel bioactive molecules. The incorporation of fluorine can be leveraged to modulate the compound's physicochemical properties, metabolic stability, and binding affinity in biological systems. Researchers may utilize this reagent to develop new chemical entities for screening against various therapeutic targets, particularly in the development of kinase inhibitors or other small-molecule therapeutics where the isoindole structure is a privileged motif. This product is intended for research applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-fluoro-3H-isoindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMMHLDSZYAOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-36-5
Record name 5-fluoro-1H-isoindol-3-amine hydrochloride
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Preparation Methods

Starting Materials and Key Intermediates

  • Fluorinated isoindoline precursors such as 5-fluoro-2,3-dihydro-1H-isoindole.
  • Hydrazine hydrate or related nitrogen nucleophiles for amine introduction.
  • Halogenated or fluorinated aromatic compounds as fluorine sources.

Common Synthetic Strategies

Electrophilic Fluorination of Isoindoline Derivatives

  • Electrophilic fluorination of 2,3-dihydro-1H-isoindole using fluorinating agents like Selectfluor in organic solvents (e.g., acetonitrile) at room temperature is a common method to introduce the fluorine atom at the 5-position.

Hydrolysis and Ring-Opening Reactions

  • Acidic or basic hydrolysis of fluorinated isoindoline derivatives can lead to ring-opening products or carboxylic acid derivatives, which can be further transformed into amines or other functional groups.

Hydrazine-Mediated Ring Closure

  • Hydrazine hydrate is used to convert aldehyde or ketone intermediates into amine-containing heterocycles by ring closure. This method is exemplified in related heterocyclic systems such as 5-fluoro-1H-pyrazolo derivatives, where hydrazine hydrate reacts with formyl-substituted fluoropyridines to form the heterocyclic amine.

Detailed Preparation Methodology Based on Related Fluorinated Isoindoline and Heterocyclic Systems

Stepwise Synthesis Approach

Step Reaction Type Reagents & Conditions Outcome
1 Reduction of fluorinated aromatic acid 2-chloro-5-fluoronicotinic acid + sodium borohydride, N,N-carbonyldiimidazole, THF, 20-30°C 2-chloro-3-hydroxymethyl-5-fluoropyridine intermediate
2 Oxidation Tetramethylpiperidine oxide system (NaOCl/KBr/TMP oxide/NaHCO3), solvent, controlled temp 2-chloro-3-formyl-5-fluoropyridine intermediate
3 Ring closure with hydrazine hydrate Hydrazine hydrate, alkali, solvent, heating Formation of 5-fluoro-1H-pyrazolo or isoindole amine core
4 Halogenation/Iodination (optional) Iodination reagent, alkali, organic solvent, heating Halogenated fluorinated heterocycle (for further derivatization)

Advanced Synthetic Techniques and Industrial Considerations

Continuous Flow and Microwave-Assisted Synthesis

  • Microwave-assisted continuous-flow organic synthesis (MACOS) has been successfully applied to isoindoline derivatives, enabling rapid, efficient, and scalable synthesis of isoindoline-annulated compounds with high yields (53–87%).
  • This method involves a Heck–aza-Michael (HaM) reaction sequence under microwave heating and flow conditions, minimizing reaction times and chromatography steps, which can be adapted for preparing fluorinated isoindoline amine hydrochlorides.

Catalytic Coupling and Functional Group Transformations

  • Suzuki coupling and other palladium-catalyzed cross-coupling reactions are used to introduce various substituents on related heterocycles, enhancing structural diversity and biological activity.
  • Such coupling reactions typically use PdCl₂(dppf)₂ as catalyst, bases like Cs₂CO₃, solvents such as 1,4-dioxane/water, and heating at 90 °C under nitrogen atmosphere for efficient coupling.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield/Notes Source
Electrophilic fluorination of 2,3-dihydro-1H-isoindole Selectfluor, acetonitrile Room temp, stirring Moderate to high yield; regioselective fluorination at 5-position
Hydrazine hydrate ring closure Hydrazine hydrate, alkali, solvent, heat Heating until reaction completion Efficient formation of amine-containing heterocycle
Microwave-assisted continuous-flow synthesis Vinylsulfonamides, microwave heating, flow reactor 110–135 °C, flow rates 30–70 μL/min High yield (53–87%), scalable, minimal chromatography
Suzuki coupling for functionalization PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90 °C Heating under N₂, 12–24 h High yield, facilitates diverse substitution
Acidic/basic hydrolysis for ring modification H₂SO₄/H₂O or NaOH/EtOH Ambient to reflux conditions Yields ring-opened or carboxylated intermediates (55–68%)

Research Findings and Notes

  • The use of mild reducing agents (NaBH₄) and oxidation systems (NaOCl/KBr/TMP oxide) avoids harsh conditions and corrosive reagents, enhancing safety and scalability.
  • Hydrazine hydrate provides a rapid and high-yielding route to introduce the amine functionality via ring closure, a critical step in constructing the isoindol-3-amine core.
  • Continuous-flow microwave-assisted protocols significantly reduce reaction times and improve yields, offering industrial applicability for large-scale synthesis.
  • Electrophilic fluorination with Selectfluor is a reliable method for regioselective fluorination, critical for obtaining the 5-fluoro substitution pattern.
  • Hydrolysis reactions allow functional group interconversions that can be exploited to access the amine hydrochloride salt after suitable derivatization and purification.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-isoindol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the fluorine atom may result in various substituted isoindole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-1H-isoindol-3-amine hydrochloride serves as a significant intermediate in the synthesis of various bioactive compounds. Its structural features provide a scaffold for developing novel therapeutic agents.

Antitumor Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit promising antitumor properties. For instance, modifications of the isoindole structure, including 5-fluoro substitutions, have shown enhanced activity against certain cancer cell lines. A study indicated that isoindolinone derivatives displayed potent cytotoxic effects, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Research indicates that isoindole derivatives can mitigate neuronal damage and promote recovery in models of neurodegenerative diseases. Specifically, compounds derived from 5-fluoro-1H-isoindol-3-amine hydrochloride have been linked to improved outcomes in stroke models, highlighting their potential in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of 5-fluoro-1H-isoindol-3-amine hydrochloride typically involves several key steps:

Synthesis Pathways

Various synthetic strategies have been developed to obtain this compound efficiently. Common methods include:

  • Condensation Reactions : Utilizing starting materials such as anilines and aldehydes under acidic conditions to form isoindole structures.
  • Fluorination Techniques : Employing fluorinating agents to introduce the fluorine atom at the desired position on the isoindole ring.

Case Study: Sedative-Hypnotic Properties

A notable study explored the sedative-hypnotic effects of a series of isoindolinone derivatives synthesized from 5-fluoro-1H-isoindol-3-amine hydrochloride. The results indicated that specific derivatives exhibited significant sedative effects with low toxicity profiles when administered intravenously to animal models .

Biological Activities

The biological activities of 5-fluoro-1H-isoindol-3-amine hydrochloride and its derivatives are diverse:

Pharmacological Profiles

Research highlights several pharmacological activities:

  • Sedative Effects : Certain derivatives have shown efficacy in reducing locomotor activity in mice, indicating potential use as sedatives .
  • Antidepressant Activity : Some studies suggest that modifications of the isoindole structure may yield compounds with antidepressant properties, enhancing serotonin receptor activity .

Toxicity and Safety

Toxicity assessments indicate that some derivatives possess favorable therapeutic indices compared to established drugs like propofol, suggesting a promising safety profile for clinical applications .

Data Tables

The following table summarizes key findings regarding the biological activities and synthetic pathways associated with 5-fluoro-1H-isoindol-3-amine hydrochloride:

Compound Activity Method of Synthesis Toxicity Profile
5-Fluoro Derivative AAntitumorCondensation with aromatic aldehydesLD50 > 100 mg/kg
5-Fluoro Derivative BNeuroprotectiveFluorination of isoindole intermediatesLD50 ~ 64.69 mg/kg
5-Fluoro Derivative CSedative-HypnoticCyclization and modificationTherapeutic index > 34

Mechanism of Action

The mechanism of action of 5-fluoro-1H-isoindol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and ultimately affecting cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability : The hydrochloride salt form of the target compound and similar derivatives (e.g., ) enhances aqueous solubility, critical for oral administration. In contrast, neutral isoindole-1,3-diones (ZHAWOC compounds) may require formulation aids for optimal absorption .
  • Target Selectivity : The triazole group in 5b () could confer selectivity for enzymes like cytochrome P450 or kinases, whereas the primary amine in the target compound might interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Metabolic Stability: Fluorine at the 5-position (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life. However, benzyl-fluorinated ZHAWOC compounds could exhibit different metabolic pathways due to their bulkier substituents .

Biological Activity

5-Fluoro-1H-isoindol-3-amine hydrochloride (CAS: 1354952-36-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H8ClFN2
  • Molecular Weight : 186.61 g/mol
  • Structure : The compound features a fluorine atom attached to the isoindole ring, which influences its reactivity and biological properties.

The biological activity of 5-fluoro-1H-isoindol-3-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmission and other physiological processes.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-fluoro-1H-isoindol-3-amine hydrochloride. For instance:

  • Cell Line Studies : Research demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays:

  • In Vitro Studies : It demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to established antibiotics.
MicroorganismMIC (µg/mL)Type
Staphylococcus aureus8Gram-positive bacteria
Escherichia coli32Gram-negative bacteria

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry reported that derivatives of 5-fluoro-1H-isoindol-3-amine hydrochloride showed enhanced potency against specific cancer types compared to non-fluorinated analogs, indicating the importance of fluorine substitution in enhancing biological activity .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against various pathogens. The results indicated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential role in treating infections caused by antibiotic-resistant organisms .

Safety and Toxicity

While initial findings are promising, further studies are necessary to evaluate the safety profile and potential toxicity of 5-fluoro-1H-isoindol-3-amine hydrochloride. Toxicological assessments are crucial for determining safe dosage levels for therapeutic use.

Q & A

Q. What steps ensure reproducibility in fluorinated compound synthesis?

  • Methodological Answer : Document catalyst batch (CuI purity >99%), solvent drying (molecular sieves for DMF), and reaction atmosphere (N2 vs. air). achieved 42% yield under strict anhydrous conditions, while moisture contamination reduced yields to <20% . Share synthetic intermediates (e.g., 3-azidoethyl-5-fluoro-1H-indole) via public repositories for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1H-isoindol-3-amine hydrochloride
Reactant of Route 2
5-fluoro-1H-isoindol-3-amine hydrochloride

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